![molecular formula C19H21N3O3S2 B2493690 N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide CAS No. 868217-01-0](/img/structure/B2493690.png)
N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
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Overview
Description
Synthesis Analysis
The compound can be synthesized through various routes. One approach involves the modification of the amino group by reacting it with 3,5-di-tert-butyl-4-hydroxybenzyl acetate, followed by diazotization and diazo coupling with 2,4-di-tert-butylphenol. Additionally, acetyl-protected 4-aminobenzenesulfonyl chloride can be converted to the corresponding sulfonohydrazide and reacted with sterically hindered hydroxybenzaldehydes and N-(3,5-di-tert-butyl-4-hydroxybenzyl)isatin .
Molecular Structure Analysis
The molecular structure of N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide consists of a phenyl ring with a sulfonamide group attached. The compound’s functional groups contribute to its biological activity .
Scientific Research Applications
Potential Use in Opioid Research
The compound could be related to the family of fentanyl analogs, which have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects . The metabolism of these new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Analgesic Activity
Some N-phenylacetamide sulphonamides, which could be structurally related to the compound , have shown good analgesic activity, comparable or superior to paracetamol .
Antimicrobial Activity
N-phenylacetamide derivatives have been reported to exhibit antimicrobial activity . This suggests that the compound could potentially be used in antimicrobial research.
Anticancer Activity
N-phenylacetamide derivatives have also been reported to exhibit anticancer activity . This suggests that the compound could potentially be used in cancer research.
Use in Antibody Production
The term “F1804-0076” is related to a product known as “FLAG M2 mouse monoclonal antibody” produced by Sigma-Aldrich . This product is used for the detection, identification, and capture of fusion proteins that contain a FLAG peptide sequence by common immunological procedures, such as Western blotting, immunofluorescence, and immunoprecipitation .
Potential Use in Drug Discovery
Large language models have been used in many scientific fields, including drug discovery . If “IFLab1_006404” refers to a large language model, it could potentially be used to generate problems, methods, and experiment designs for scientific discovery .
Mechanism of Action
properties
IUPAC Name |
N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-14(16-6-4-3-5-7-16)26-19-20-12-13-22(19)27(24,25)18-10-8-17(9-11-18)21-15(2)23/h3-11,14H,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBALDUYHWZMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
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